molecular formula C17H15F3N4O3 B2410443 2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide CAS No. 338748-41-7

2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide

Cat. No.: B2410443
CAS No.: 338748-41-7
M. Wt: 380.327
InChI Key: WMFLQNISBWTCFH-AGLMHXQDSA-N
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Description

2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydroxyimino group, a phenyl group, and a trifluoromethoxyphenyl hydrazono group, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide typically involves multi-step organic reactions. One common method includes the formation of the hydroxyimino group through the reaction of an appropriate oxime precursor with a phenyl hydrazono compound under controlled conditions. The trifluoromethoxy group is introduced via a trifluoromethylation reaction, which often requires the use of specialized reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso compounds.

    Reduction: The hydrazono group can be reduced to form amines.

    Substitution: The phenyl and trifluoromethoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino and hydrazono groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The trifluoromethoxy group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide
  • 2-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyimino and hydrazono groups allows for diverse reactivity, while the trifluoromethoxy group enhances its stability and potential therapeutic applications .

Properties

IUPAC Name

(2Z,3E)-2-hydroxyimino-N-phenyl-3-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3/c1-11(15(24-26)16(25)21-12-5-3-2-4-6-12)22-23-13-7-9-14(10-8-13)27-17(18,19)20/h2-10,23,26H,1H3,(H,21,25)/b22-11+,24-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFLQNISBWTCFH-AGLMHXQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)OC(F)(F)F)C(=NO)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)OC(F)(F)F)/C(=N/O)/C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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